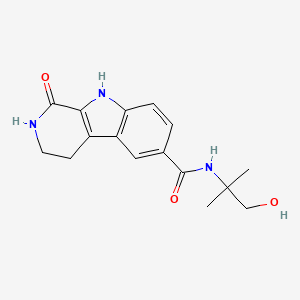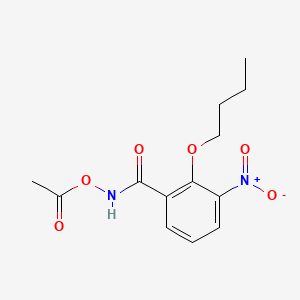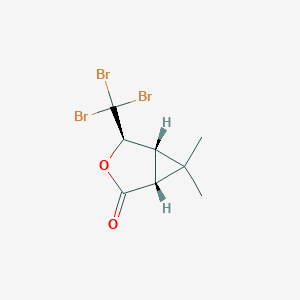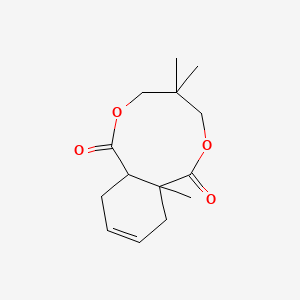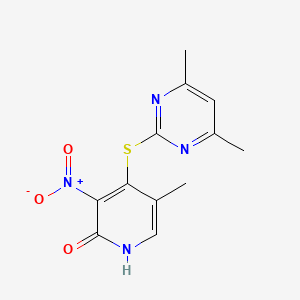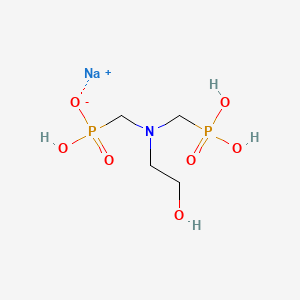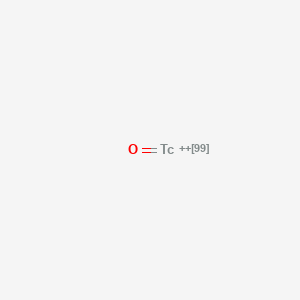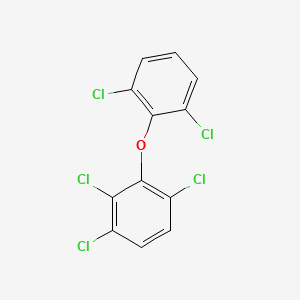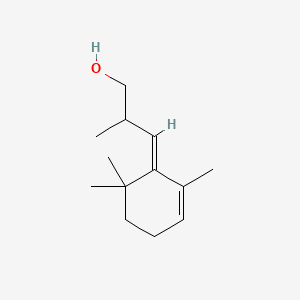
Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate is an organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalene ring, a nitrophenyl group, and a carbamate moiety, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-nitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-hydroxy-1-naphthol in an alkaline medium to form the azo compound.
Carbamoylation: The final step involves the reaction of the azo compound with methyl isocyanate to introduce the carbamate group, yielding the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle hazardous reagents like nitrous acid and methyl isocyanate.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of corresponding amines from the azo group.
Substitution: Formation of ethers or esters from the hydroxyl groups.
Aplicaciones Científicas De Investigación
Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include metal ions and biological macromolecules, where it forms stable complexes. The pathways involved often include electron transfer processes and coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate
- N-(7-Hydroxy-8-(2-(2-hydroxy-5-nitrophenyl)diazenyl)-1-naphthalenyl)acetamide
- 7-Hydroxy-8-[[4-(6-methyl[2,6’-bibenzothiazol]-2’-yl)-2-sulfophenyl]azo]naphthalene-1,3-disulfonic acid, sodium salt
Uniqueness
This compound is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in analytical and industrial applications.
Propiedades
Número CAS |
94231-83-1 |
|---|---|
Fórmula molecular |
C18H14N4O6 |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
methyl N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-1-yl]carbamate |
InChI |
InChI=1S/C18H14N4O6/c1-28-18(25)19-12-4-2-3-10-5-7-15(24)17(16(10)12)21-20-13-9-11(22(26)27)6-8-14(13)23/h2-9,23-24H,1H3,(H,19,25) |
Clave InChI |
RWODFOSCGOFTKK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


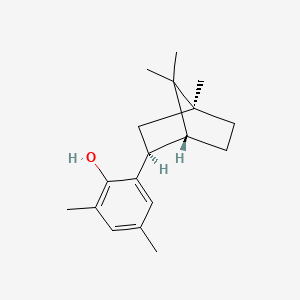


![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
